REACTION_CXSMILES
|
[CH:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:6]=1[N:15]=[C:16]=[S:17])([CH2:3][CH3:4])[CH3:2].Cl.[C:19]([NH2:23])([CH3:22])([CH3:21])[CH3:20]>>[CH:11]([C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([CH:1]([CH2:3][CH3:4])[CH3:2])[C:6]=1[NH:15][C:16]([NH:23][C:19]([CH3:22])([CH3:21])[CH3:20])=[S:17])([CH2:13][CH3:14])[CH3:12]
|
Name
|
2,6-di-sec.-butyl-phenyl isothiocyanate
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Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(CC)C1=C(C(=CC=C1)C(C)CC)N=C=S
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction product is filtered off
|
Type
|
WASH
|
Details
|
washed until neutral and
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(CC)C1=C(C(=CC=C1)C(C)CC)NC(=S)NC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |